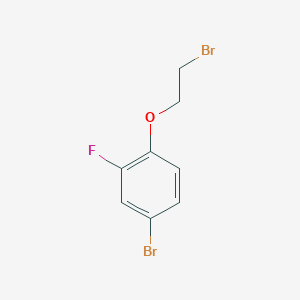
Acide Boc-3-aminobenzène-1,2-dicarboxylique
Vue d'ensemble
Description
Boc-3-aminobenzene-1,2-dicarboxylic acid is a chemical compound with the molecular formula C13H15NO6 and a molecular weight of 281.26 g/mol. It is a derivative of 3-aminobenzene-1,2-dicarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in proteomics research and various synthetic applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of 3-aminobenzene-1,2-dicarboxylic acid: The amino group of 3-aminobenzene-1,2-dicarboxylic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure Boc-protected compound.
Industrial Production Methods: Industrial production of Boc-3-aminobenzene-1,2-dicarboxylic acid involves scaling up the above synthetic route, ensuring consistent quality and yield through optimized reaction conditions and purification processes.
Types of Reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to regenerate the free amino group.
Coupling Reactions: The compound can undergo coupling reactions with various reagents, such as activated esters or isocyanates, to form amides or ureas.
Oxidation and Reduction: The carboxylic acid groups can be oxidized to form carboxylate salts or reduced to alcohols under specific conditions.
Common Reagents and Conditions:
Deprotection: TFA or HCl in organic solvents.
Coupling Reactions: Activated esters or isocyanates in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents in aqueous or organic media.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents in anhydrous conditions.
Major Products Formed:
Deprotection: Free 3-aminobenzene-1,2-dicarboxylic acid.
Coupling Reactions: Amides or ureas.
Oxidation: Carboxylate salts.
Reduction: Alcohols.
Applications De Recherche Scientifique
Boc-3-aminobenzene-1,2-dicarboxylic acid is widely used in scientific research due to its versatility and stability:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting neurological disorders and inflammation.
Industry: The compound is utilized in the production of advanced materials and coatings due to its chemical properties.
Mécanisme D'action
The mechanism by which Boc-3-aminobenzene-1,2-dicarboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparaison Avec Des Composés Similaires
5-Aminoisophthalic acid: Similar structure but different positions of amino and carboxyl groups.
Boc-4-aminobenzene-1,2-dicarboxylic acid: Similar Boc-protected derivative but with a different position of the amino group.
Uniqueness: Boc-3-aminobenzene-1,2-dicarboxylic acid is unique due to its specific arrangement of functional groups, which allows for selective reactions and applications in various fields. Its stability and reactivity make it a valuable compound in both research and industrial settings.
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-8-6-4-5-7(10(15)16)9(8)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTGKHDIUBIWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)



![1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid](/img/structure/B1521570.png)

![Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1521573.png)




